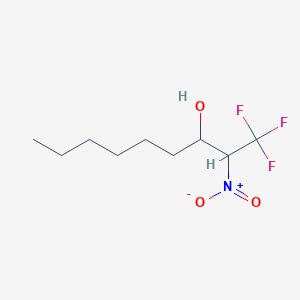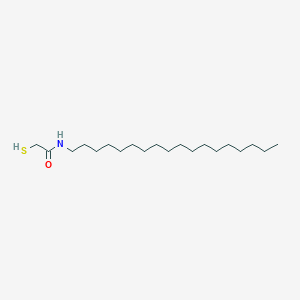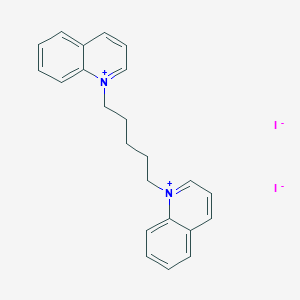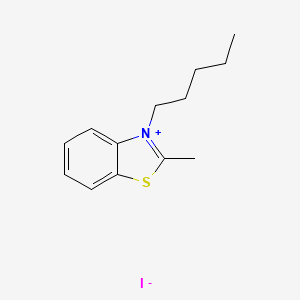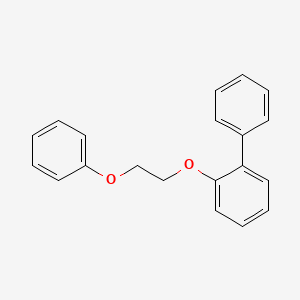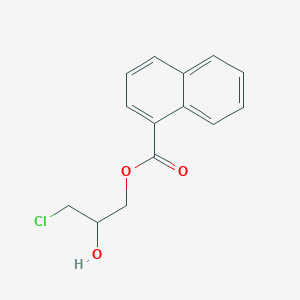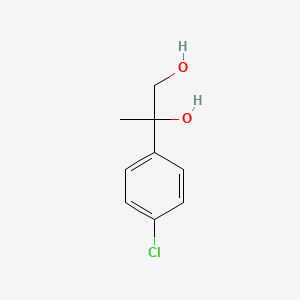
1,2-Propanediol, 2-(4-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 2-(4-chlorophenyl)-, also known as chlorphenesin, is an organic compound with the chemical formula C9H11ClO3. It is a chlorophenol derivative and is commonly used in various applications, including cosmetics and pharmaceuticals. This compound is known for its antimicrobial properties and is often used as a preservative in cosmetic products .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 2-(4-chlorophenyl)- is typically synthesized by condensing equimolar amounts of p-chlorophenol and glycidol in the presence of a tertiary amine or a quaternary ammonium salt as a catalyst . The reaction conditions involve heating the mixture to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 2-(4-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and controlled conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
1,2-Propanediol, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
1,2-Propanediol, 2-(4-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antimicrobial properties and its effects on biological systems.
Medicine: Used as a muscle relaxant and in the treatment of painful muscular conditions.
Industry: Employed as a preservative in cosmetic products and as an antimicrobial agent
作用机制
The mechanism of action of 1,2-Propanediol, 2-(4-chlorophenyl)- involves its ability to block nerve impulses or pain sensations that are sent to the brain. It acts in the central nervous system rather than directly on skeletal muscle. The compound is rapidly absorbed and metabolized in the liver, with the majority of the dose excreted as a glucuronide metabolite .
相似化合物的比较
Similar Compounds
1,2-Propanediol:
3-(4-Chlorophenoxy)-1,2-propanediol: Another chlorophenol derivative with similar properties.
Uniqueness
1,2-Propanediol, 2-(4-chlorophenyl)- is unique due to its specific antimicrobial properties and its use as a muscle relaxant. Its ability to act in the central nervous system distinguishes it from other similar compounds .
属性
CAS 编号 |
102877-35-0 |
|---|---|
分子式 |
C9H11ClO2 |
分子量 |
186.63 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,11-12H,6H2,1H3 |
InChI 键 |
GPAKZAKGROKTFS-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



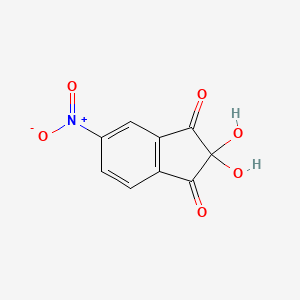
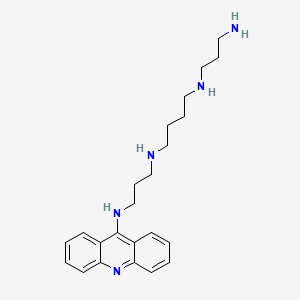
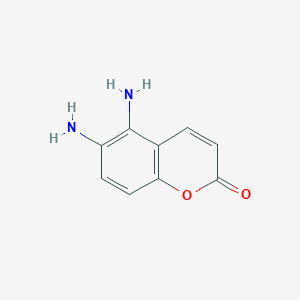
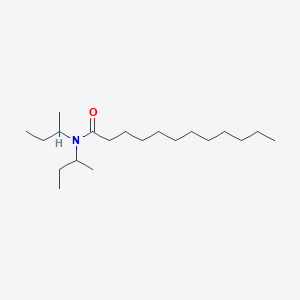
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
